molecular formula C11H14N2O2S2 B2565061 Methyl 3-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate CAS No. 892270-55-2

Methyl 3-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate

Cat. No. B2565061
CAS RN: 892270-55-2
M. Wt: 270.37
InChI Key: RGDVQQAZHADVDT-UHFFFAOYSA-N
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Description

Methyl 3-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate, also known as MTPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTPTC is a thiophene-based compound that is synthesized using a specific method.

Mechanism of Action

The exact mechanism of action of Methyl 3-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. It has also been suggested that Methyl 3-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate may act as a DNA intercalator, disrupting the structure of DNA and inhibiting its replication.
Biochemical and Physiological Effects:
Methyl 3-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate has been shown to have both biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 3-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate in lab experiments is its potential as a promising anticancer agent. Its ability to inhibit the growth of cancer cells makes it a valuable tool for cancer research. However, one of the limitations of using Methyl 3-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate is its toxicity. It has been shown to have toxic effects on normal cells, which may limit its use as a therapeutic agent.

Future Directions

There are several future directions for the research and development of Methyl 3-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate. One of the areas of focus is the optimization of its synthesis method to improve its yield and purity. Another area of focus is the investigation of its potential as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to understand the exact mechanism of action of Methyl 3-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate and its potential side effects on normal cells.

Synthesis Methods

Methyl 3-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate is synthesized using a specific method that involves the reaction of 3-aminothiophene-2-carboxylic acid with pyrrolidine-1-carbodithioic acid methyl ester. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The product is then purified using column chromatography to obtain the final compound, Methyl 3-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate.

Scientific Research Applications

Methyl 3-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, Methyl 3-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate has been investigated for its anticancer and antitumor properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
In materials science, Methyl 3-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate has been used as a building block for the synthesis of various organic semiconductors. It has been shown to exhibit good charge transport properties, making it a potential candidate for the development of organic electronic devices such as solar cells, transistors, and light-emitting diodes.

properties

IUPAC Name

methyl 3-(pyrrolidine-1-carbothioylamino)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S2/c1-15-10(14)9-8(4-7-17-9)12-11(16)13-5-2-3-6-13/h4,7H,2-3,5-6H2,1H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDVQQAZHADVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=S)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(pyrrolidine-1-carbothioylamino)thiophene-2-carboxylate

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